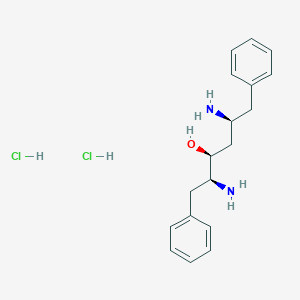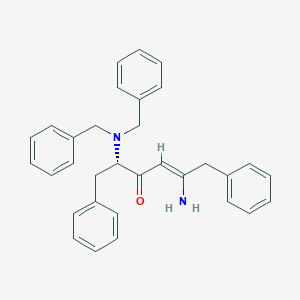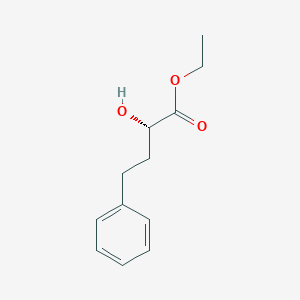
(S)-Ethyl 2-hydroxy-4-phenylbutanoate
概要
説明
“(S)-Ethyl 2-hydroxy-4-phenylbutanoate” is a chemical compound with the CAS Number: 125639-64-7 . It has a molecular weight of 208.26 and its IUPAC name is ethyl (2S)-2-hydroxy-4-phenylbutanoate .
Synthesis Analysis
The synthesis of “(S)-Ethyl 2-hydroxy-4-phenylbutanoate” has been studied extensively. A structure-guided rational design was adopted to improve the catalytic performance of carbonyl reductase from Gluconobacter oxydans . This approach identified three sites (Cys93, Ile187, and Trp193) based on a computational approach . Through single-site and cooperative mutation at these three sites, four variants with simultaneous increase in stereoselectivity and catalytic efficiency were obtained .Molecular Structure Analysis
The molecular formula of “(S)-Ethyl 2-hydroxy-4-phenylbutanoate” is C12H16O3 . The InChI Code is 1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m0/s1 .Physical And Chemical Properties Analysis
“(S)-Ethyl 2-hydroxy-4-phenylbutanoate” is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 330.9±30.0 °C at 760 mmHg, and a flash point of 137.6±17.3 °C . It has 3 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds .科学的研究の応用
Biocatalytic Synthesis
The compound can be synthesized biocatalytically. For example, a newly isolated Rhodotorula mucilaginosa CCZU-G5 was used as a catalyst in an aqueous/organic solvent biphasic system to synthesize optically active ®-HPBE .
Deracemisation of α-Hydroxy Esters
“(S)-Ethyl 2-hydroxy-4-phenylbutanoate” can be prepared from its racemates by deracemisation using the biocatalyst Candida parapsilosis ATCC 7330 .
Preparation of Benzofurans, Benzothiophenes, and Indoles
“(S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester” is used in the preparation of benzofurans, benzothiophenes, and indoles . These compounds have various applications in the treatment of insulin resistance and hyperglycemia
Safety and Hazards
作用機序
Target of Action
The primary target of (S)-Ethyl 2-hydroxy-4-phenylbutanoate is a group of enzymes known as carboxylesterases . These enzymes are part of a highly diverse group of hydrolases that play a crucial role in the hydrolysis of ester bonds .
Mode of Action
(S)-Ethyl 2-hydroxy-4-phenylbutanoate interacts with its target enzymes by serving as a substrate for their hydrolytic activity. Specifically, an esterase from B. subtilis strain RRL BB1 has been shown to enantioselectively hydrolyze racemic 2-hydroxy-4-phenylbutanoate to yield the (S)-enantiomer .
Biochemical Pathways
The hydrolysis of (S)-Ethyl 2-hydroxy-4-phenylbutanoate by carboxylesterases is part of larger biochemical pathways involving the metabolism of esters. The (S)-enantiomer produced by the hydrolysis serves as an intermediate in the synthesis of inhibitors of angiotensin-converting enzymes .
Result of Action
The hydrolysis of (S)-Ethyl 2-hydroxy-4-phenylbutanoate results in the production of the (S)-enantiomer of 2-hydroxy-4-phenylbutanoate . This compound is an intermediate in the synthesis of inhibitors of angiotensin-converting enzymes, which are used in the treatment of conditions such as hypertension .
特性
IUPAC Name |
ethyl (2S)-2-hydroxy-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYKSSGYDPNKQS-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450893 | |
| Record name | (S)-Ethyl 2-hydroxy-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ethyl 2-hydroxy-4-phenylbutanoate | |
CAS RN |
125639-64-7 | |
| Record name | Ethyl 2-hydroxy-4-phenylbutyrate, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125639647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Ethyl 2-hydroxy-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl-(S)-2-hydroxy-4-phenylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-HYDROXY-4-PHENYLBUTYRATE, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2828BZ7CJW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (S)-Ethyl 2-hydroxy-4-phenylbutanoate's stereochemistry?
A1: The research article focuses on the production of the S enantiomer of Ethyl 2-hydroxy-4-phenylbutanoate. Enantiomers are molecules that are mirror images of each other and are non-superimposable. This specific three-dimensional arrangement is critical in biological systems as different enantiomers of the same molecule can exhibit drastically different pharmacological activities. [] The development of efficient methods for the synthesis of single enantiomers like (S)-Ethyl 2-hydroxy-4-phenylbutanoate is therefore of high importance in fields like pharmaceutical and fine chemical production. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

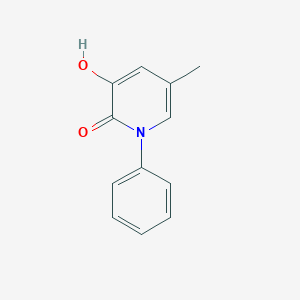





![Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate](/img/structure/B17418.png)


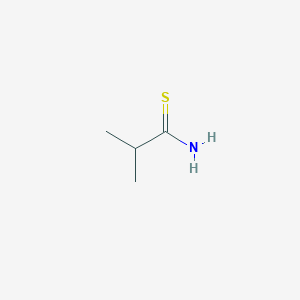
![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B17430.png)
